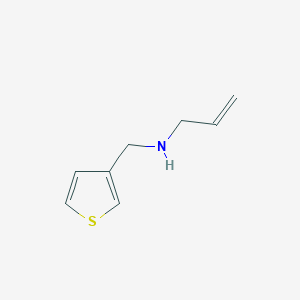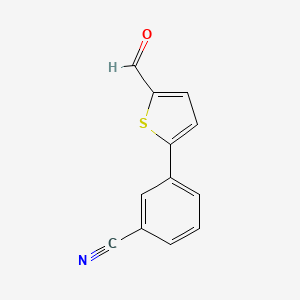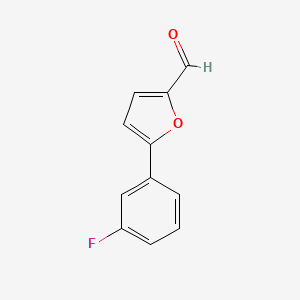
N-(Thiophen-3-ylmethyl)prop-2-en-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-3-ylmethyl)prop-2-en-1-amine: is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a prop-2-en-1-amine group. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(thiophen-3-ylmethyl)prop-2-en-1-amine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)prop-2-en-1-amine typically involves the reaction of thiophene-3-carbaldehyde with allylamine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction can be represented as follows:
Thiophene-3-carbaldehyde+Allylamine→N-(thiophen-3-ylmethyl)prop-2-en-1-amine
Industrial Production Methods: Industrial production of N-(thiophen-3-ylmethyl)prop-2-en-1-amine may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions: N-(thiophen-3-ylmethyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiophene derivatives.
Wirkmechanismus
The mechanism of action of N-(thiophen-3-ylmethyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, potentially inhibiting or activating target proteins. These interactions can modulate cellular pathways, leading to desired therapeutic effects or biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
- N-(thiophen-2-ylmethyl)prop-2-en-1-amine
- N-(furan-3-ylmethyl)prop-2-en-1-amine
- N-(pyridin-3-ylmethyl)prop-2-en-1-amine
Comparison: N-(thiophen-3-ylmethyl)prop-2-en-1-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs. For instance, the sulfur atom in the thiophene ring can engage in different types of interactions compared to oxygen in furan or nitrogen in pyridine, leading to variations in reactivity and biological activity .
Eigenschaften
IUPAC Name |
N-(thiophen-3-ylmethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-4-9-6-8-3-5-10-7-8/h2-3,5,7,9H,1,4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAGJXSWZTSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406046 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-88-0 |
Source


|
| Record name | N-(thiophen-3-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














